

Application Notes and Protocols: Xenograft Studies Using Telaglenastat Hydrochloride

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Compound of Interest

Compound Name: Telaglenastat Hydrochloride

Cat. No.: B3324489

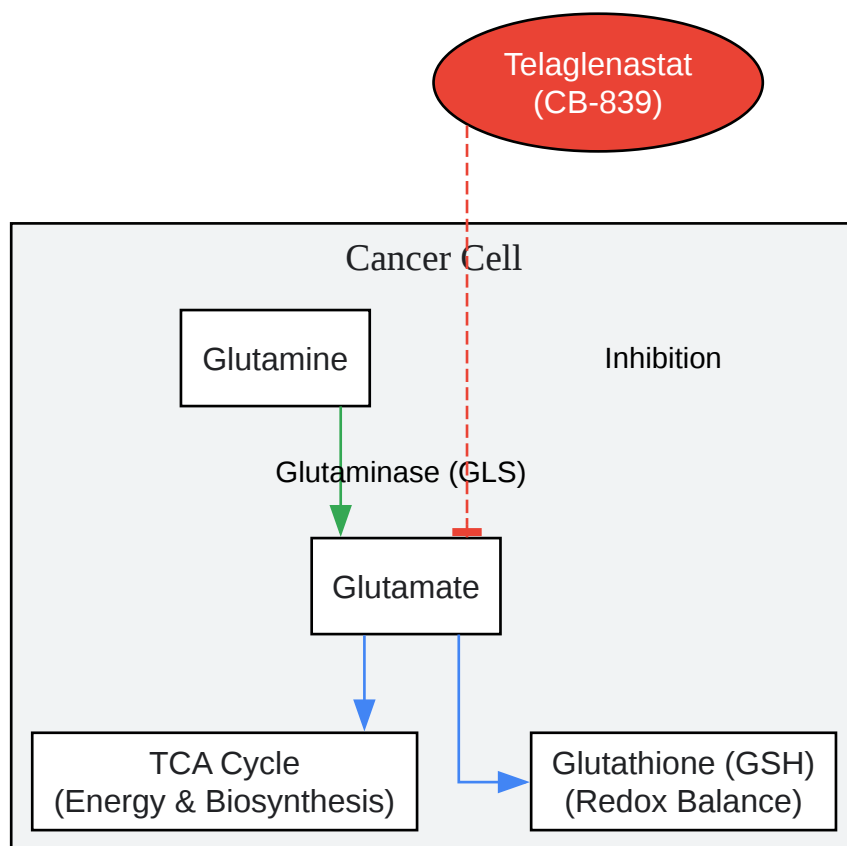
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Audience: Researchers, scientists, and drug development professionals.

Abstract: Telaglenastat (formerly CB-839) is a first-in-class, potent, selective, and orally bioavailable inhibitor of glutaminase (GLS).[1][2][3][4] Many cancer cells exhibit a high dependency on glutamine for energy production and biosynthesis, making GLS a critical enzyme for their proliferation and survival.[1][5][6] Telaglenastat blocks the conversion of glutamine to glutamate, the first step in glutamine metabolism, thereby disrupting the tricarboxylic acid (TCA) cycle and other vital cellular processes.[1][5][6] Preclinical xenograft studies have demonstrated its anti-tumor activity, both as a monotherapy and in combination with other anticancer agents, across a range of solid tumors including renal cell carcinoma (RCC), triple-negative breast cancer (TNBC), and non-small cell lung cancer (NSCLC).[1][5][7][8][9] These application notes provide an overview of the mechanism, key quantitative data from various xenograft models, and detailed protocols for conducting similar preclinical studies.

Mechanism of Action

Telaglenastat targets the metabolic reprogramming inherent in many tumor types. By inhibiting glutaminase, it leads to a decrease in intracellular glutamate and its downstream metabolites, such as the TCA cycle intermediate malate and the antioxidant glutathione.[1] This dual impact on energy production and redox balance contributes to its anti-proliferative effects. In combination with signal transduction inhibitors that often target glucose metabolism (e.g., mTOR or VEGFR inhibitors), Telaglenastat can induce a synergistic anti-tumor response by simultaneously blocking two major metabolic pathways utilized by cancer cells.[1][2]



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Caption: Telaglenastat inhibits glutaminase, blocking glutamine to glutamate conversion.

Quantitative Data from Xenograft Studies

The efficacy of Telaglenastat has been evaluated in numerous xenograft models, both as a monotherapy and in combination with standard-of-care agents. The following tables summarize key findings.

Table 1: Efficacy of Telaglenastat Monotherapy in Xenograft Models

Cancer Type	Cell Line	Xenograft Model	Telaglenast at Dose	Key Outcome	Reference
Renal Cell Carcinoma (RCC)	Caki-1	Mouse	200 mg/kg, BID, oral	Slower tumor growth rate compared to vehicle.	[1]
Head & Neck (HNSCC)	HN5	Mouse	200 mg/kg, BID, oral	Tumor volume was 94.9% of vehicle-treated tumors on day 25.	[10]
Breast Cancer (TNBC)	Multiple	Mouse	Not Specified	Demonstrated in vivo efficacy as a single agent.	[7]

Table 2: Efficacy of Telaglenastat Combination Therapy in Xenograft Models

Cancer Type	Cell Line	Xenograft Model	Combination Treatment	Key Outcome	Reference
Renal Cell Carcinoma (RCC)	Caki-1	Mouse	Telaglenastat (200 mg/kg BID) + Cabozantinib (1 mg/kg QD)	Significantly greater tumor growth reduction vs. either agent alone.	[1] [2] [11]
Renal Cell Carcinoma (RCC)	Caki-1	Mouse	Telaglenastat (200 mg/kg BID) + Everolimus (1 mg/kg QD)	Enhanced anti-tumor activity compared to monotherapy.	[1] [2]
Head & Neck (HNSCC)	CAL-27	Mouse	Telaglenastat + Ionizing Radiation (IR)	Significantly reduced tumor volume compared to vehicle or single agents.	[10] [12]
Lung Cancer	H460	Mouse	Telaglenastat + Radiation (18 Gy)	Increased response to radiotherapy by 30%.	[13]
Breast Cancer (TNBC)	Multiple	Mouse	Telaglenastat + Paclitaxel	Increased sensitivity to paclitaxel.	[13]
Melanoma	Yumner 1.7	Mouse	Telaglenastat (200 mg/kg BID) + Anti-PD1/Anti-CTLA4	Enhanced anti-tumor activity of checkpoint inhibitors.	[14]

Experimental Protocols

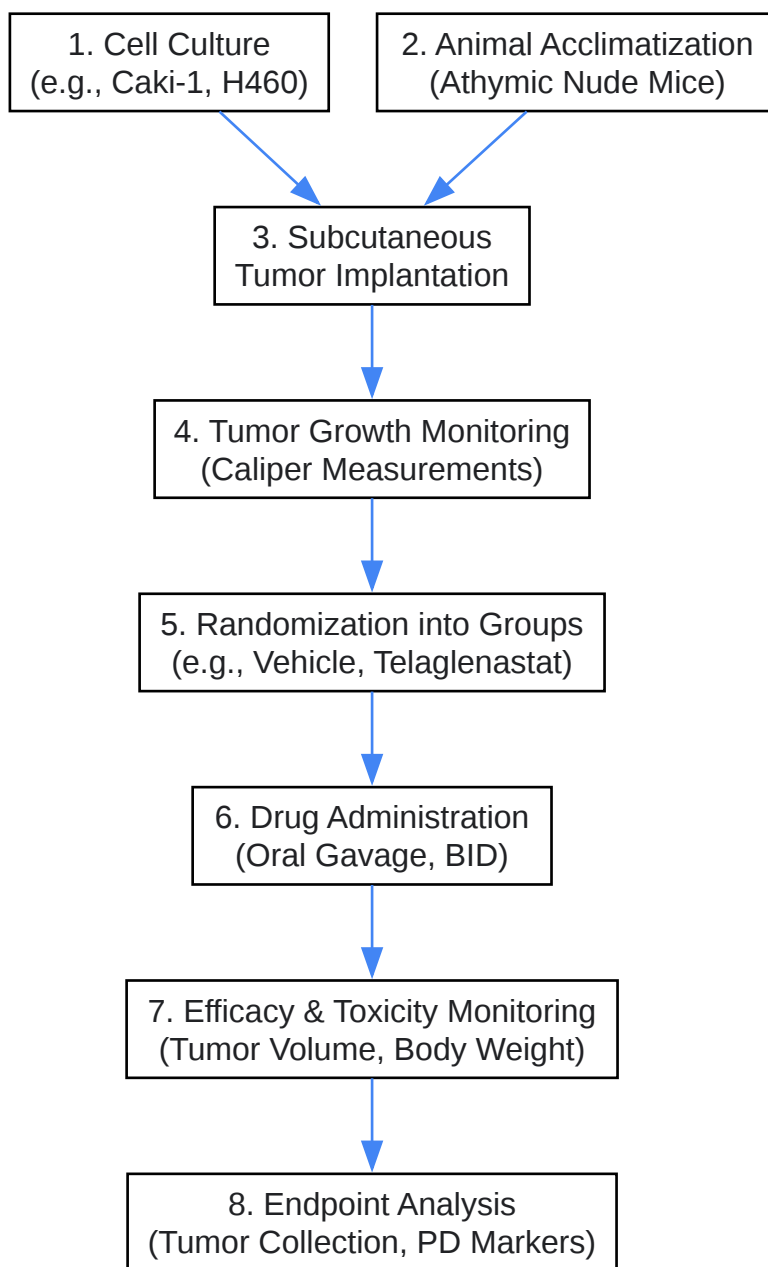
The following protocols provide a generalized framework for conducting xenograft studies with Telaglenastat based on methodologies reported in the literature.

Protocol 1: Xenograft Tumor Model Establishment

- Cell Culture:
 - Culture the selected cancer cell line (e.g., Caki-1, CAL-27, H460) in the recommended medium supplemented with fetal bovine serum and antibiotics.[\[1\]](#)[\[10\]](#)[\[13\]](#)
 - Maintain cells in a humidified incubator at 37°C with 5% CO₂.
 - Harvest cells during the logarithmic growth phase using trypsin and ensure high viability (>95%) via Trypan Blue exclusion.
 - Resuspend the final cell pellet in a sterile, serum-free medium or a mixture with Matrigel at the desired concentration (e.g., 2×10^6 to 5×10^6 cells per 100-200 μ L).
- Animal Handling & Implantation:
 - Use immunodeficient mice (e.g., athymic nude or NSG mice), typically 6-8 weeks old.
 - Allow mice to acclimatize for at least one week before the experiment.
 - Subcutaneously inject the cell suspension into the flank of each mouse.[\[13\]](#)[\[14\]](#)
- Tumor Monitoring:
 - Monitor animals for tumor growth. Begin caliper measurements once tumors are palpable.
 - Measure tumor dimensions 2-3 times per week. Calculate tumor volume using the formula: $\text{Volume} = (\text{Width}^2 \times \text{Length}) / 2$.
 - Randomize animals into treatment groups when average tumor volume reaches a predetermined size (e.g., 100-150 mm³).
 - Monitor animal body weight and overall health throughout the study as an indicator of toxicity.

Protocol 2: Telaglenastat Hydrochloride Administration

- Drug Formulation:
 - Prepare the vehicle control solution.
 - Prepare Telaglenastat formulation for oral gavage. A common dose used in preclinical models is 200 mg/kg, administered twice daily (BID).[\[10\]](#)[\[14\]](#)[\[15\]](#)
 - For combination studies, prepare the second agent according to its specified formulation and administration route (e.g., everolimus at 1 mg/kg, once daily (QD), oral gavage).[\[15\]](#)
- Dosing and Schedule:
 - Administer the vehicle or drug solutions to the respective groups based on the randomization.
 - Oral gavage is the standard route for Telaglenastat administration in these studies.[\[14\]](#)[\[15\]](#)
 - Maintain the dosing schedule (e.g., BID for Telaglenastat) consistently throughout the treatment period.
 - The treatment duration can vary from approximately 25 days to the point where tumors in the control group reach the predetermined endpoint size.[\[10\]](#)



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Caption: Standard workflow for a Telaglenastat xenograft efficacy study.

Protocol 3: Efficacy and Pharmacodynamic Analysis

- Efficacy Evaluation:
 - Continue monitoring tumor volume and body weight until the study endpoint.

- The primary efficacy endpoint is often tumor growth inhibition (TGI).
- The study may be terminated when control tumors reach a specific size (e.g., 1500-2000 mm³) or if signs of excessive toxicity are observed.
- Pharmacodynamic (PD) Marker Analysis:
 - At the end of the study (or at specific time points), collect tumors and/or blood from a subset of animals.
 - To assess the on-target effect of Telaglenastat, flash-freeze tumor tissue for metabolite analysis.^[1]
 - Use techniques like mass spectrometry to measure intracellular levels of key metabolites.
 - Expected Outcome: Telaglenastat treatment should lead to a significant increase in intratumoral glutamine and a marked decrease in glutamate, malate, and aspartate compared to vehicle-treated controls.^[1]

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